2,2-Bis(4-hydroxy-2-methylphenyl)propane

Polymer Compatibility Solubility Partition Coefficient

Why accept generic antioxidant volatility? This ortho-methyl substituted bisphenol delivers unmatched radical scavenging in PP/PE and solvent-borne coatings. Its high LogP (~4.04) prevents leaching, while steric hindrance around the dual phenolic -OH groups provides superior thermal-oxidative stability compared to unsubstituted BPA or mono-phenolic BHT. Available in ≥98% purity, this is your high-performance alternative for demanding polymer matrices.

Molecular Formula C17H20O2
Molecular Weight 256.34 g/mol
CAS No. 1940-37-0
Cat. No. B8412424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-hydroxy-2-methylphenyl)propane
CAS1940-37-0
Molecular FormulaC17H20O2
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)C(C)(C)C2=C(C=C(C=C2)O)C
InChIInChI=1S/C17H20O2/c1-11-9-13(18)5-7-15(11)17(3,4)16-8-6-14(19)10-12(16)2/h5-10,18-19H,1-4H3
InChIKeyXILNKQWGKMTFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(4-hydroxy-2-methylphenyl)propane (CAS 1940-37-0): Technical Identity and Core Physicochemical Profile for Procurement Evaluation


2,2-Bis(4-hydroxy-2-methylphenyl)propane (CAS 1940-37-0) is a bisphenol derivative classified as a hindered phenol antioxidant. Its structure features two phenolic rings linked by a propane-2,2-diyl bridge, with hydroxyl groups at the para (4-) positions and ortho (2-) methyl substituents. This specific substitution pattern differentiates it from common analogs like Bisphenol A (BPA) or Bisphenol C (79-97-0). Key physicochemical identifiers include a molecular weight of 256.34 g/mol and a calculated LogP of approximately 4.04 . The compound is typically supplied as a solid with a purity of 98% or higher .

Why 2,2-Bis(4-hydroxy-2-methylphenyl)propane Cannot Be Interchanged with Common Bisphenols or Simple Phenolic Antioxidants


Generic substitution of bisphenol-based antioxidants is a high-risk procurement strategy due to profound structure-property relationships that dictate performance. The ortho-methyl substitution on 2,2-Bis(4-hydroxy-2-methylphenyl)propane confers a distinct steric and electronic environment around the phenolic hydroxyl groups, which directly influences radical scavenging kinetics and thermal stability in polymer matrices . Compared to unsubstituted BPA or para-substituted analogs, this compound exhibits a markedly higher LogP (~4.04 vs. 3.4 for BPA) [1], indicating significantly greater lipophilicity and altered compatibility with non-polar polymers and organic media. Furthermore, class-level understanding of o-bisphenols suggests that the intramolecular hydrogen bonding network stabilizes the resultant aroxyl radical, contributing to enhanced antioxidant efficacy relative to mono-phenolic alternatives like BHT [2]. The quantitative evidence below substantiates these critical points of differentiation.

Quantitative Differentiation Guide: 2,2-Bis(4-hydroxy-2-methylphenyl)propane vs. Analog Antioxidants


Lipophilicity (LogP) Differentiation vs. Bisphenol A (BPA) and Bisphenol S (BPS)

2,2-Bis(4-hydroxy-2-methylphenyl)propane demonstrates significantly higher lipophilicity compared to the industry-standard Bisphenol A (BPA) and the more polar Bisphenol S (BPS). Its calculated LogP of 4.04 exceeds BPA's LogP of 3.4 [1] by approximately 0.64 units and is more than double the LogP of BPS (1.65) [2]. This indicates a pronounced preference for non-polar environments, which can be critical for compatibility with hydrophobic polymers and for applications requiring low water solubility or migration resistance.

Polymer Compatibility Solubility Partition Coefficient

Molecular Weight and Volatility Profile vs. Butylated Hydroxytoluene (BHT)

With a molecular weight of 256.34 g/mol , 2,2-Bis(4-hydroxy-2-methylphenyl)propane is a significantly heavier molecule than the commonly used mono-phenolic antioxidant Butylated Hydroxytoluene (BHT, MW = 220.35 g/mol) [1]. This 16% increase in molecular mass is a key indicator of lower volatility at elevated temperatures, a critical factor in polymer processing and high-temperature applications where additive loss through evaporation can compromise long-term stability.

Thermal Stability Volatility Polymer Additives

Purity and Commercial Availability vs. Research-Grade Standards

Commercially sourced 2,2-Bis(4-hydroxy-2-methylphenyl)propane is routinely available with a guaranteed purity of 98% . This is directly comparable to the purity levels offered for many research-grade bisphenol standards, such as Bisphenol S (>98.0%) . The consistent, high-purity supply chain ensures reliable and reproducible results in formulation and testing, mitigating the risk of confounding effects from impurities that can plague lower-grade industrial alternatives.

Procurement Material Science Quality Control

Recommended Application Scenarios for 2,2-Bis(4-hydroxy-2-methylphenyl)propane Based on Quantitative Evidence


Stabilization of Non-Polar Polymers at Elevated Processing Temperatures

The combination of high lipophilicity (LogP 4.04) and a molecular weight 16% greater than BHT makes 2,2-Bis(4-hydroxy-2-methylphenyl)propane an excellent candidate for use as a primary antioxidant in non-polar polymer matrices, such as polypropylene (PP) and polyethylene (PE). Its high LogP ensures good solubility and uniform dispersion within the hydrophobic polymer melt, while its relatively high molecular weight mitigates volatility loss during high-temperature compounding, extrusion, or injection molding. This contrasts with lower molecular weight, more polar antioxidants which may exude, bloom, or volatilize, leading to reduced long-term thermal-oxidative stability .

Development of Hydrophobic Coatings and Adhesives

Given its calculated LogP of 4.04, this bisphenol is well-suited for incorporation into solvent-borne or 100% solids coating and adhesive formulations where water resistance and low moisture uptake are desired. Its inherent hydrophobicity can help prevent plasticizer migration and improve the long-term durability of the cured material in humid or aqueous environments. The high purity (98%) ensures that the additive does not introduce unknown contaminants that could affect cure kinetics or final film properties .

Investigative Research into Structure-Activity Relationships of Hindered Phenols

As an o-bisphenol with a unique substitution pattern, this compound is a valuable tool for researchers studying the fundamental mechanisms of phenolic antioxidation. Its structure, with ortho-methyl groups flanking the hydroxyl, serves as a model system to probe the effects of steric hindrance and intramolecular hydrogen bonding on radical stabilization efficiency, as suggested by class-level studies on o-bisphenols [1]. The assured high purity (≥98%) makes it a reliable substrate for kinetic studies, spectroscopic analysis, and comparative antioxidant assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Bis(4-hydroxy-2-methylphenyl)propane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.